molecular formula C10H17NO4 B6351584 tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 2306252-24-2

tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B6351584
CAS No.: 2306252-24-2
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-ZETCQYMHSA-N
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Description

tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound featuring a 1-oxa-6-azaspiro[3.3]heptane core. This structure combines a tetrahydrofuran-like oxygen-containing ring (oxa) and a piperidine-like nitrogen-containing ring (aza) fused at a spiro carbon. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, while the (3S)-hydroxyl group introduces chirality and polarity.

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)[C@H](CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylative Ring Expansion

This method employs 3,3-bis(bromomethyl)oxetane (BBMO) as a key building block. Reaction with tert-butyl carbamate in the presence of a base (e.g., potassium hydroxide) generates the spirocyclic intermediate via nucleophilic substitution:

BBMO+tert-butyl carbamateKOH, DMFtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate+HBr\text{BBMO} + \text{tert-butyl carbamate} \xrightarrow{\text{KOH, DMF}} \text{tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate} + \text{HBr}

Yields for this step range from 70–85%, depending on solvent choice and temperature. The oxo group at position 6 is subsequently reduced to the hydroxyl group in a stereoselective manner (see Section 2).

Cyclopropane-Based Approaches

An alternative route begins with cyclopropane derivatives. For example, reaction of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate with ethylene oxide under acidic conditions induces ring expansion to form the spiro[3.3]heptane core. This method avoids brominated intermediates but requires stringent temperature control (-20°C to 0°C) to prevent side reactions.

Stereoselective Hydroxylation

Introducing the (3S)-hydroxyl group with high enantiomeric excess (ee) is critical. Two predominant methods are employed:

Catalytic Asymmetric Reduction

The keto intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) undergoes reduction using chiral catalysts. Noyori-type transfer hydrogenation with Ru(II)-(S)-Binap complexes achieves >98% ee at 50°C in isopropanol. Key parameters:

ParameterOptimal ValueImpact on ee/Yield
Catalyst loading0.5 mol%Higher loading reduces cost
Temperature50°CLower temps slow reaction
Hydrogen pressure50 barExcess pressure risks over-reduction

Enzymatic Reduction

Ketoreductases (e.g., Codex® KRED-P3-G09) selectively reduce the keto group to the (S)-alcohol. This method operates under mild conditions (pH 7.0, 25°C) and achieves 99% ee with 95% conversion in 24 hours.

Process Optimization and Scale-Up

Solvent and Temperature Effects

Replacing dimethylformamide (DMF) with 2-methyltetrahydrofuran (2-MeTHF) in the alkylative ring expansion improves yield by 12% while reducing environmental toxicity (Table 1).

Table 1: Solvent Optimization for Spirocyclic Formation

SolventYield (%)Reaction Time (h)Purity (%)
DMF78692
2-MeTHF90598
THF65885

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility at scale. A two-step process (spirocyclization followed by reduction) achieves 87% isolated yield with a residence time of 30 minutes per step.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, tert-butyl), 3.82–4.15 (m, 4H, spirocyclic CH2), 4.32 (dd, J = 6.8 Hz, 1H, OH).

  • 13C NMR : δ 28.1 (tert-butyl CH3), 80.5 (C=O), 67.3 (C-OH).

Chiral Purity Assessment

Chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column confirms >99% ee. Mobile phase: CO2/methanol (85:15), flow rate 3 mL/min.

Industrial-Scale Production Challenges

Purification

Crystallization from heptane/ethyl acetate (7:3) removes residual catalysts and byproducts, yielding pharmaceutical-grade material (>99.5% purity).

Stability Considerations

The compound is hygroscopic; storage under argon at -20°C prevents degradation. Accelerated stability studies show <2% decomposition over 6 months.

Emerging Methodologies

Photocatalytic Approaches

Recent advances utilize visible-light-mediated cyclization to form the spiro core at ambient temperature, though yields remain suboptimal (55–60%).

Biocatalytic Cascades

Combining ketoreductases with transaminases in one-pot reactions is under investigation to streamline synthesis and reduce waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (3S) vs. (3R) Enantiomers

The (3R)-enantiomer, tert-butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 2199214-82-7), shares the same molecular formula (C₁₀H₁₇NO₄) and weight (215.25 g/mol) as the target compound but differs in the configuration of the hydroxyl group. This stereochemical distinction impacts optical rotation ([α]D) and biological activity. For example, the (3S)-enantiomer may exhibit different binding affinities in chiral environments, such as enzyme active sites.

Property (3S)-Isomer (3R)-Isomer
CAS Number Not explicitly provided 2199214-82-7
Molecular Weight 215.25 g/mol 215.25 g/mol
Configuration S at C3 R at C3
Applications Chiral intermediates, drug design Similar to (3S), but stereospecific

Structural Analogues with Varying Spiro Rings

2.2.1. tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 158602-43-8) This analogue replaces the 1-oxa ring with a second aza ring (2-azaspiro), resulting in a diazaspiro[3.3]heptane system.

2.2.2. tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1363381-95-6)
Expanding the spiro system to [3.4] increases ring strain and conformational flexibility. The molecular weight (229.29 g/mol) is higher, and the similarity score (0.96 vs. target) reflects reduced structural overlap. Such differences influence pharmacokinetic properties like metabolic stability.

Compound Spiro System Molecular Weight Similarity Score Key Differences
Target (3S)-compound [3.3] 215.25 1.00 Reference
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane [3.3] 215.25 0.96 Aza instead of oxa ring
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane [3.4] 229.29 0.96 Larger spiro system

Functional Group Variations

2.3.1. tert-Butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 1263285-88-6) This analogue lacks the hydroxyl group, reducing polarity and hydrogen-bond donor capacity. The absence of the (3S)-OH group simplifies synthesis but limits applications in asymmetric catalysis or chiral resolution.

2.3.2. Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 723572-08-8)
Replacing the tert-butyl carbamate with an ethyl ester decreases steric bulk and alters hydrolysis kinetics. The ester moiety is more labile under basic conditions, enabling selective deprotection strategies.

Compound R Group Key Reactivity
Target (3S)-compound tert-butyl carbamate Stable to bases, cleaved by acids
Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate Ethyl ester Hydrolyzes under basic conditions

Biological Activity

tert-Butyl (3S)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate, a compound with the molecular formula C10_{10}H17_{17}NO4_4 and a molecular weight of 215.25 g/mol, belongs to the class of heterocyclic compounds. Its unique spirocyclic structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

The compound is characterized by its spirocyclic structure, which includes a hydroxyl group and an ester functional group. The presence of these functional groups may influence its biological interactions, particularly in enzyme inhibition and receptor binding.

PropertyValue
Molecular FormulaC10_{10}H17_{17}NO4_4
Molecular Weight215.25 g/mol
CAS Number2306252-24-2
Purity≥ 95%

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : The structural features of the compound make it a candidate for enzyme inhibition studies, particularly against enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : There is potential for anti-inflammatory activity based on the presence of hydroxyl and carboxylate groups that may interact with inflammatory pathways.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of spirocyclic compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

Study 2: Enzyme Inhibition

Research on related azaspiro compounds highlighted their role as inhibitors of acetylcholinesterase (AChE), suggesting that this compound may also exhibit similar inhibitory effects, which could be beneficial in treating neurodegenerative diseases.

Study 3: Neuroprotective Potential

A review article discussed various spirocyclic compounds showing neuroprotective effects in animal models of Alzheimer’s disease, indicating that this class of compounds could be further explored for therapeutic applications in neurodegeneration.

Q & A

Q. Table 1. Synthesis Condition Comparison

Temperature (°C)Catalyst (mol%)SolventYield (%)ee (%)Reference
90300DMF8789
70300DMF5485

Basic: What role does this compound play in drug discovery?

Methodological Answer:
As a spirocyclic building block , it:

  • Mimics bioactive conformations in target proteins (e.g., GPCRs, kinases).
  • Enhances metabolic stability via restricted rotation.
  • Serves as a precursor for TBI-223, a tuberculosis drug candidate .

Advanced: How can computational modeling guide mechanistic studies?

Methodological Answer:

  • DFT calculations : Map energy profiles for key steps (e.g., ring-closing via SN2 mechanisms).
  • Docking studies : Predict binding modes to biological targets (e.g., Mycobacterium tuberculosis enzymes).
  • MD simulations : Assess conformational flexibility in solution vs. crystal states.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen .

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